molecular formula C22H20ClN5O3S B2430454 N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-74-2

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2430454
CAS No.: 852437-74-2
M. Wt: 469.94
InChI Key: SWVYZJDKEICQPK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-17-8-7-14(11-18(17)31-2)22-26-25-19-9-10-21(27-28(19)22)32-13-20(29)24-12-15-5-3-4-6-16(15)23/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVYZJDKEICQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the 2-chlorobenzyl group: This can be done via alkylation reactions using 2-chlorobenzyl halides.

    Formation of the thioacetamide linkage: This step might involve the reaction of the intermediate with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: can be compared with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-chlorobenzyl group and the 3,4-dimethoxyphenyl group, which may confer unique biological activities and properties compared to other similar compounds.

Q & A

Q. What are the key synthetic pathways for preparing N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

Methodological Answer: The synthesis involves multi-step reactions:

Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes to form the triazolopyridazine core .

Thioether Linkage : Reaction of the core with 2-mercaptoacetamide derivatives under basic conditions (e.g., NaH in DMF) to introduce the thioacetamide group .

Chlorobenzyl Substitution : Coupling the intermediate with 2-chlorobenzylamine via condensation agents like EDC/HOBt .

Q. Optimization Tips :

  • Use anhydrous solvents (DMF, THF) to avoid hydrolysis.
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 523.08) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Critical Note : Discrepancies in spectral data (e.g., split peaks in 1^1H NMR) may indicate rotamers; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. How can reaction yields be improved during the thioether linkage step?

Methodological Answer:

  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for oxidative coupling efficiency .
  • Temperature Control : Gradual warming (0°C → 40°C) minimizes thiol oxidation .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect bioactivity?

Methodological Answer:

  • SAR Studies : Compare analogues (e.g., 3,4-dimethoxy vs. 4-chloro-phenyl) in enzyme inhibition assays .
  • Lipophilicity Analysis : LogP measurements (HPLC) show methoxy groups increase solubility but reduce membrane permeability .
  • Crystallography : Resolve X-ray structures to correlate substituent orientation with target binding (e.g., kinase active sites) .

Q. Example Finding :

  • 3,4-Dimethoxy substitution enhances H-bonding with Tyr-123 in kinase X vs. chloro’s hydrophobic interactions .

Q. How are contradictions in spectral data resolved during characterization?

Methodological Answer:

  • Dynamic NMR : Resolve rotameric splitting by cooling to −40°C in CD2_2Cl2_2 .
  • 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., pyridazine vs. triazole signals) .
  • Crystallographic Validation : Compare experimental vs. computed (DFT) bond lengths/angles .

Q. Case Study :

  • Discrepancy in 13^13C NMR (δ 152 ppm for C=S) resolved via X-ray, confirming thioether geometry .

Analytical and Mechanistic Questions

Q. What advanced analytical methods are used to study degradation pathways?

Methodological Answer:

  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation under oxidative stress) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic conditions .
  • Isotope Labeling : Track 34^{34}S-thioether oxidation using labeled precursors .

Q. How is the compound’s stability optimized in formulation studies?

Methodological Answer:

  • Excipient Screening : Use cyclodextrins to encapsulate the triazole moiety, reducing hydrolysis .
  • pH Control : Buffer formulations at pH 6.5–7.0 to prevent thioether oxidation .
  • Lyophilization : Improve shelf-life by removing water (residual <1% w/w) .

Q. Key Finding :

  • PEG-400 enhances solubility (up to 15 mg/mL) without destabilizing the core .

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